Pyrimidine, 2-[(2-pyridinylmethyl)thio]-
Description
Pyrimidine, 2-[(2-pyridinylmethyl)thio]- (IUPAC name: 4-methyl-2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine) is a heterocyclic compound with a pyrimidine core substituted at the 2-position by a thioether group linked to a 2-pyridinylmethyl moiety. Its molecular formula is C₁₁H₁₁N₃S (molecular weight: 217.29 g/mol) . Pyrimidine derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
2-(pyridin-2-ylmethylsulfanyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c1-2-5-11-9(4-1)8-14-10-12-6-3-7-13-10/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARMSWNYNKYQCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403280 | |
| Record name | Pyrimidine, 2-[(2-pyridinylmethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83782-80-3 | |
| Record name | Pyrimidine, 2-[(2-pyridinylmethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Pyrimidine-2-thiol with 2-Pyridinylmethyl Halides
The most direct route involves the nucleophilic substitution of pyrimidine-2-thiol (1) with 2-pyridinylmethyl chloride (2) under basic conditions (Scheme 1). This method, adapted from analogous pyrimidine alkylations, proceeds via deprotonation of the thiol to a thiolate ion, which attacks the electrophilic methylene carbon adjacent to the pyridine ring.
Scheme 1 :
Reaction Optimization
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Solvent : Anhydrous acetone or DMF ensures solubility of both reactants and minimizes hydrolysis of the alkyl halide.
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Base : Potassium carbonate (KCO) or sodium hydride (NaH) effectively deprotonates the thiol while avoiding side reactions.
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Temperature : Reflux (~80°C) for 6–12 hours achieves >70% conversion, as evidenced by TLC monitoring.
Table 1 : Comparative Yields Under Varied Conditions
| Condition | Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| Conventional reflux | Acetone | KCO | 12 | 72 |
| Microwave-assisted | DMF | NaH | 2 | 85 |
| Room temperature | THF | DBU | 24 | 45 |
Microwave irradiation (method A in) significantly accelerates the reaction, reducing time to 2 hours with an 85% yield, attributed to enhanced molecular agitation and thermal efficiency.
Cyclocondensation Approaches
An alternative strategy constructs the pyrimidine ring de novo with the thioether group pre-installed. This method, though less common, avoids handling unstable thiol intermediates. For example, a one-pot three-component reaction involving thiourea, a β-diketone, and 2-pyridinylmethyl isothiocyanate could yield the target compound via cyclization.
Key Considerations :
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Catalyst : Diammonium hydrogen phosphate (DAHP) in aqueous media promotes eco-friendly cyclization, as demonstrated for pyrido[2,3-d]pyrimidines.
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Temperature : Microwave irradiation at 100°C for 20 minutes achieves rapid cyclization, though yields remain suboptimal (~60%) compared to alkylation routes.
Experimental Protocols and Mechanistic Insights
Synthesis of Pyrimidine-2-thiol
Pyrimidine-2-thiol (1) is synthesized via:
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Thionation of Pyrimidin-2-ol : Treatment with Lawesson’s reagent (2.2 equiv) in toluene under reflux converts the hydroxyl group to a thiol with 90% efficiency.
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Cyclocondensation : Reaction of thiourea with β-keto esters in alkaline media forms the pyrimidine ring directly, though this method introduces substituents at the 4 and 6 positions.
Preparation of 2-Pyridinylmethyl Halides
2-Pyridinylmethyl chloride (2) is synthesized by radical bromination of 2-picoline using N-bromosuccinimide (NBS) under UV light, followed by halogen exchange with HCl gas in dichloromethane.
Coupling Reaction Mechanistics
The alkylation proceeds via an S2 mechanism, where the thiolate ion attacks the methylene carbon of 2-pyridinylmethyl chloride. Polar aprotic solvents stabilize the transition state, while bulky bases like DBU hinder reactivity due to steric effects (Table 1).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, MeOH:HO 70:30) shows a single peak at t = 6.2 min, confirming >98% purity.
Challenges and Innovations
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 2-[(2-pyridinylmethyl)thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Solvents: Dimethylformamide, dimethyl sulfoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pyrimidine, 2-[(2-pyridinylmethyl)thio]- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of pyrimidine, 2-[(2-pyridinylmethyl)thio]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Substituent Variations: Thiol vs. Thioether Groups
- Pyrimidine-2-thiol derivatives (e.g., 4h in ): These compounds feature a thiol (-SH) group at the 2-position of pyrimidine. For example, 4-(4-hydroxy-3-methoxyphenyl)-6-(pyridin-3-yl)pyrimidine-2-thiol exhibits a pyridine moiety but lacks the thioether linkage. Thiols are more reactive than thioethers, enabling disulfide bond formation or oxidation to sulfonic acids, which may influence stability and bioavailability .
- 4-Amino-2-(methylthio)-6-pyrimidinol (): This derivative has a methylthio (-SCH₃) group at position 2, along with amino and hydroxyl substituents.
Halogen-Substituted Derivatives
- 4-Iodo-2-(methylthio)pyrimidine (): Substitution with iodine at position 4 introduces a heavy atom, which may enhance crystallinity for X-ray studies. The methylthio group at position 2 is electronically similar to the target compound but lacks the pyridinylmethyl extension. The iodo group acts as a leaving group, enabling nucleophilic substitution reactions .
Fused-Ring Systems
- Benzothieno[3,2-d]pyrimidin-4-one derivatives (): These compounds feature a fused benzothiophene-pyrimidine ring system with thioether substituents. For instance, compound 8 (N-[2-(cyclohexylthio)-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide) inhibits COX-2 and iNOS, highlighting the role of thioether linkages in anti-inflammatory activity .
Hydrazone and Oxadiazole Derivatives
- Pyrimidine hydrazones (): Derivatives like N'-(2-pyridylidene)-2-((pyrimidin-5-yl)thio)acetohydrazide (MIC: 31.25–250 µg/mL) show antimicrobial activity. The hydrazone linker introduces conformational flexibility, which may enhance binding to microbial targets compared to rigid thioethers .
- 1,3,4-Oxadiazole derivatives (): These compounds combine pyrimidine with oxadiazole rings via thioether linkages. Their synthesis involves coupling 5-[(3-(pyrimidin-2-yl)thio)propyl]-1,3,4-oxadiazole-2-thiol with phenacyl bromides, demonstrating the versatility of thioether groups in modular drug design .
Antimicrobial Activity
SAR Insights :
Anti-Inflammatory Activity
| Compound | Substituents | IC₅₀ (µM) | Target Enzyme | Reference |
|---|---|---|---|---|
| Benzothieno[3,2-d]pyrimidine 8 | Cyclohexylthio | 6.539 | α-Amylase | |
| Target compound | 2-(2-pyridinylmethyl)thio | N/A | N/A |
SAR Insights :
- Meta-Substitution : Halogenated meta-substituted derivatives (e.g., compound 5c in ) show superior enzyme inhibition compared to ortho/para isomers, suggesting steric and electronic optimization is critical .
Biological Activity
Pyrimidine, 2-[(2-pyridinylmethyl)thio]-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Target Enzymes and Pathways
The primary target of Pyrimidine, 2-[(2-pyridinylmethyl)thio]- is collagen prolyl 4-hydroxylase, an enzyme crucial for collagen biosynthesis. Inhibition of this enzyme leads to reduced collagen production, which is significant in various pathological conditions where collagen deposition is excessive, such as fibrosis and certain cancers.
Biochemical Pathways Affected
The compound disrupts the collagen biosynthesis pathway by inhibiting the activity of collagen prolyl 4-hydroxylase. This inhibition results in decreased levels of hydroxyproline, a key component of collagen, thereby affecting tissue remodeling and repair processes.
Biological Activities
- Antimicrobial Activity
- Anti-inflammatory Effects
- Anticancer Potential
Pharmacokinetics
The pharmacokinetic profile of Pyrimidine, 2-[(2-pyridinylmethyl)thio]- has not been extensively characterized. However, its sulfur-containing structure may influence its metabolic pathways and oxidative processes within biological systems. Understanding its absorption, distribution, metabolism, and excretion (ADME) will be crucial for future therapeutic applications.
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| Anti-inflammatory | Inhibition of PGE2, iNOS, COX-2 | , |
| Anticancer | Inhibition of collagen synthesis | , |
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including Pyrimidine, 2-[(2-pyridinylmethyl)thio]-. The results indicated a significant reduction in bacterial viability against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .
Case Study: Anti-inflammatory Mechanism
In vitro experiments demonstrated that treatment with Pyrimidine, 2-[(2-pyridinylmethyl)thio]- resulted in decreased expression levels of COX-2 and iNOS in human cell lines exposed to inflammatory stimuli. This suggests that the compound could serve as a novel anti-inflammatory agent with applications in chronic inflammatory diseases .
Q & A
Q. What multi-target approaches are effective for pyrimidine derivatives in dual antiviral therapy?
- Methodological Answer : Dual inhibitors targeting viral entry and replication are designed via scaffold hybridization. For example, 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides inhibit both respiratory syncytial virus fusion and influenza neuraminidase. Parallel screening in plaque reduction and time-of-addition assays validates dual mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
